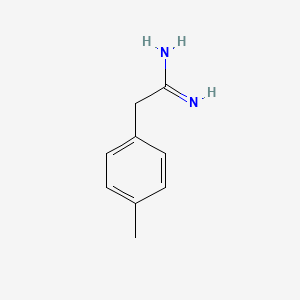

2-(4-Methylphenyl)ethanimidamide

Description

2-(4-Methylphenyl)ethanimidamide, also known as N-(4-methylphenyl)ethanimidamide, is an organic compound with the molecular formula C₉H₁₁N₃. It belongs to the ethanimidamide class, characterized by an amidine group (-C(NH₂)-NH₂) attached to a substituted phenyl ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry. For instance, it serves as a precursor in the synthesis of Pravadoline, a non-opioid analgesic, through rhodium-catalyzed reactions with sulfoxonium ylides . Its structural simplicity and reactivity make it valuable for exploring structure-activity relationships (SAR) in drug development.

Properties

IUPAC Name |

2-(4-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBSNZRNBKLLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzylamine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. The specific details of these methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethanimidamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction typically produces primary amines.

Scientific Research Applications

2-(4-Methylphenyl)ethanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethanimidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Reactivity Differences

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methyl substituent in 1b enhances reactivity compared to the electron-withdrawing 4-trifluoromethyl group in 1g, as evidenced by a 2:1 product ratio in competitive catalytic reactions . This aligns with the methyl group’s electron-donating nature, which stabilizes transition states in rhodium-catalyzed transformations.

- Heterocyclic Modifications : The oxadiazole-containing analog (CAS 123318-74-1) exhibits antimalarial activity, highlighting how heterocyclic extensions to the ethanimidamide core can diversify biological applications .

- Polarity and Solubility : The 4-methoxy and sulfanyl groups in the analog from increase molecular weight (196.27 g/mol) and likely enhance lipophilicity compared to 1b (MW ~161.2 g/mol), which may influence pharmacokinetic properties .

Table 2: Physicochemical and Functional Comparisons

Key Findings :

- Bioactivity : While this compound lacks direct therapeutic applications, its oxadiazole-containing analog demonstrates potent antimalarial activity, underscoring the impact of structural modifications on biological function .

Biological Activity

2-(4-Methylphenyl)ethanimidamide, also known as an indolizine derivative, has garnered attention for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology, virology, and inflammation. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable studies include:

- Cell Lines Tested : The compound has shown potent activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines.

- Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis and inhibition of cell proliferation pathways. The compound disrupts key signaling pathways involved in cancer cell survival.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HepG2 | 15.0 | Inhibition of cell proliferation |

| HCT116 | 10.0 | Disruption of survival signaling pathways |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : The compound inhibits the synthesis of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta.

- Potential Applications : This activity suggests potential use in treating inflammatory diseases and conditions where cytokine levels are elevated.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

- Bacterial Strains Tested : Significant activity has been reported against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Mechanism : The antimicrobial action likely involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

This compound has demonstrated significant antioxidant activity:

- Free Radical Scavenging : The compound effectively scavenges free radicals and inhibits lipid peroxidation.

- Health Implications : This property may contribute to its protective effects against oxidative stress-related diseases.

Antiviral Activity

Recent studies highlight the antiviral potential of this compound:

- Target Virus : It has shown promising activity against Herpes Simplex Virus type 1 (HSV-1).

- Research Findings : In vitro studies indicate that the compound inhibits viral replication, suggesting a mechanism that may involve interference with viral entry or replication processes.

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

-

Anticancer Efficacy Study :

- Conducted on various cancer cell lines to evaluate cytotoxic effects.

- Results indicated a dose-dependent response with significant apoptosis induction in treated cells.

-

Inflammation Model Study :

- Utilized animal models to assess anti-inflammatory effects.

- Demonstrated reduced levels of inflammatory markers in serum following treatment with the compound.

-

Antimicrobial Efficacy Research :

- Investigated against clinical isolates of bacteria.

- Results confirmed effectiveness comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.